Glimy
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Glimepiride involves several synthetic steps. One common method starts with the reaction of 4-methylcyclohexyl isocyanate with 4-aminobenzenesulfonamide to form the intermediate compound. This intermediate is then reacted with 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide under specific conditions to yield Glimepiride .
Industrial Production Methods
Industrial production of Glimepiride typically involves large-scale synthesis using the same basic steps as the laboratory preparation but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Glimepiride undergoes several types of chemical reactions, including:
Oxidation: Glimepiride can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the sulfonylurea group.
Substitution: Substitution reactions can occur at the aromatic ring or the sulfonylurea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Glimepiride .
Scientific Research Applications
Glimepiride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfonylurea chemistry.
Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.
Medicine: Extensively studied for its efficacy and safety in managing type 2 diabetes.
Industry: Used in the development of new antidiabetic drugs and formulations.
Mechanism of Action
Glimepiride acts as an insulin secretagogue. It lowers blood sugar by stimulating the release of insulin from pancreatic beta cells and by inducing increased activity of intracellular insulin receptors . The primary molecular target is the ATP-sensitive potassium channels (K_ATP channels) on the beta cells, which, when blocked, cause depolarization and subsequent insulin release .
Comparison with Similar Compounds
Similar Compounds
Glipizide: Another second-generation sulfonylurea with a shorter duration of action compared to Glimepiride.
Glyburide: Similar to Glimepiride but associated with a higher risk of hypoglycemia.
Tolbutamide: A first-generation sulfonylurea with a different safety and efficacy profile.
Uniqueness
Glimepiride is unique among sulfonylureas due to its longer duration of action and lower risk of hypoglycemia and weight gain. It also has fewer cardiovascular effects compared to other sulfonylureas, making it a safer option for patients with cardiovascular concerns .
Properties
CAS No. |
949116-28-3 |
---|---|
Molecular Formula |
C43H54N6O8S2 |
Molecular Weight |
847.1 g/mol |
IUPAC Name |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H34N4O5S.C19H20N2O3S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23) |
InChI Key |
LPUABPUGKFRHNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |
Origin of Product |
United States |
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